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Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)methanol

Cat. No.: B151693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectroscopic data for (4-Bromothiophen-2-yl)methanol. Due to the absence of publicly

available experimental spectra, this document utilizes high-quality predicted NMR data to

facilitate the structural characterization and analysis of this compound, which is a valuable

building block in medicinal chemistry and materials science.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (4-
Bromothiophen-2-yl)methanol. These predictions were generated using advanced

computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for (4-Bromothiophen-2-yl)methanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.15 Singlet 1H H5

7.08 Singlet 1H H3

4.75 Singlet 2H -CH₂OH

~2.5 (variable) Broad Singlet 1H -OH
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Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for (4-Bromothiophen-2-yl)methanol

Chemical Shift (δ) ppm Assignment

145.8 C2

129.5 C3

123.7 C5

110.2 C4

60.5 -CH₂OH

Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR

spectra of (4-Bromothiophen-2-yl)methanol.

1. Sample Preparation:

Weigh approximately 5-10 mg of (4-Bromothiophen-2-yl)methanol into a clean, dry NMR

tube.

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and

the desired resolution of the hydroxyl proton signal.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:
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The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or

500 MHz instrument, to ensure adequate signal dispersion.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm.

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Temperature: 298 K (25 °C).

5. Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.
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Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the signals in the ¹H NMR spectrum.

Identify the peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants

(J-values) where applicable.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral

analysis and interpretation.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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